

What are the natural sources and extraction methods for Sesamol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sesamol

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An In-depth Technical Guide to the Natural Sources and Extraction Methods of **Sesamol**

Introduction

Sesamol (3,4-methylenedioxyphenol) is a natural phenolic compound renowned for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1] As a key bioactive component found in sesame seeds and their derivatives, **sesamol** is of significant interest to researchers in the fields of functional foods, pharmaceuticals, and drug development.[2][3] Its antioxidant capabilities contribute to the remarkable shelf-life of sesame oil and are being explored for various therapeutic applications, including cardioprotection.[2][4] Furthermore, **sesamol** serves as a crucial chemical intermediate in the industrial synthesis of pharmaceuticals like paroxetine, an antidepressant drug.[5][6]

This technical guide provides a comprehensive overview of the natural origins of **sesamol** and details the methodologies employed for its extraction and quantification. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on this promising natural compound.

Natural Sources of Sesamol

The primary natural source of **sesamol** is the sesame seed (*Sesamum indicum* L.).[7] While present in the seeds, **sesamol**'s concentration significantly increases during the processing of sesame oil, particularly through roasting.[8][9] **Sesamol** is largely formed from the thermal decomposition of another lignan, **sesamolin**, under high temperature and moisture conditions.

[4][8] In addition to sesame, **sesamol** has also been identified in other natural sources such as Piper cubeba.[2][3]

The concentration of **sesamol** can vary widely depending on the sesame cultivar, seed processing (roasting time and temperature), and the final product (e.g., seeds, oil, tahini).[10][11]

Quantitative Data: Sesamol Content in Natural Sources

The following table summarizes the **sesamol** content found in various sesame-derived products as reported in scientific literature.

Product	Sesamol Content (mg/kg or mg/100g)	Notes
Sesame Seeds (General)	0 - 70.3 mg/kg (average 6.8 mg/kg)	Content varies significantly across cultivars.[12]
Sesame Seeds (India)	78.34 mg/100g (average)	[12]
Sesame Oil (General)	9.8 - 108.7 mg/kg (average 61.6 mg/kg)	[12]
Sesame Oil (Pakistan, White Seeds)	224 mg/kg	[13]
Tahina	10.98 - 12.33 mg/100g oil	Tahini is composed of ground sesame seeds.[14]
Halva (Plain)	4.97 - 9.12 mg/100g oil	Halva is a confection made from tahini.[14]

Extraction and Isolation Methods

The extraction of **sesamol** is intrinsically linked to the extraction of lignans from sesame seeds, defatted meal, or sesame oil. Direct extraction from raw seeds yields very low amounts, as **sesamol** is primarily a product of thermal processing.[15] Methodologies range from traditional solvent-based extractions to advanced chromatographic and solid-phase techniques for purification and analysis.

Primary Extraction from Sesame Byproducts

Defatted sesame meal or cake, byproducts of oil production, are concentrated sources of lignans and are often used as the starting material for isolating these compounds.[\[16\]](#)

- **Solvent Extraction:** This is a conventional method utilizing organic solvents. **Sesamol** is freely soluble in solvents like methanol, chloroform, and ether.[\[8\]](#) Common techniques include maceration, Soxhlet extraction, and stirring at controlled temperatures.[\[16\]](#)[\[17\]](#)
- **Ultrasound-Assisted Extraction (UAE):** This technique uses ultrasonic waves to enhance the extraction process. UAE can improve efficiency, reduce solvent consumption, and shorten the extraction time.[\[16\]](#)
- **Aqueous Enzymatic Extraction:** A modern, environmentally friendly method where enzymes are used to break down the cell walls of finely ground sesame, releasing intracellular oil and other components. This technique can efficiently extract oil while preserving nutrients.[\[18\]](#)

Purification and Isolation from Sesame Oil

For analytical or preparative purposes, **sesamol** is often isolated from sesame oil.

- **Solid-Phase Extraction (SPE):** Anion exchange SPE is a highly effective and convenient method for extracting **sesamol** from sesame oil, especially for analytical quantification.[\[8\]](#)[\[19\]](#) It offers high recovery rates and removes interfering matrix substances.[\[8\]](#)
- **Liquid-Liquid Microextraction (LLME):** Ultrasound-assisted liquid-liquid microextraction (UALLME) based on deep eutectic solvents (DESSs) has been developed for the extraction of **sesamol** from oil.[\[8\]](#)
- **Macroporous Resin Adsorption:** This method uses non-ionic organic polymer adsorbents to capture lignans from sesame oil. It is noted for its large adsorption capacity and reusability, making it suitable for larger-scale operations.[\[8\]](#)[\[17\]](#)
- **Chromatographic Techniques:** Centrifugal Partition Chromatography (CPC) and High-Speed Countercurrent Chromatography (HSCCC) are advanced liquid-liquid partitioning techniques used for the preparative separation and purification of lignans like **sesamol** from crude extracts.[\[8\]](#)[\[17\]](#)

Analytical Quantification Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for the detection and quantification of **sesamol**.[\[5\]](#)[\[8\]](#)

- HPLC: Reversed-phase HPLC (RP-HPLC) with UV detection is a robust and widely used method.[\[20\]](#)[\[21\]](#) It is considered superior to GC for assaying polar **sesamol** impurities due to its higher sensitivity, precision, and linearity.[\[5\]](#)[\[6\]](#)
- GC: GC coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) can also be used, though it may be less sensitive for certain impurities compared to LC methods.[\[5\]](#)[\[6\]](#)

Quantitative Comparison of Analytical Methods

The following table compares the performance of LC and GC methods for the analysis of **sesamol** and its impurities.

Parameter	Liquid Chromatography (LC)	Gas Chromatography (GC)
Correlation Coefficient (r)	0.9989 - 0.9997	0.9875 - 0.9981
Relative Standard Deviation (RSD)	1.76% - 3.32%	7.45% - 26.8%
Limit of Detection (LOD)	0.013 - 0.045 µg/mL	0.067 - 3.103 µg/mL
Recovery (SPE-HPLC)	88.2% - 106.1%	N/A
Limit of Quantification (LOQ) (SPE-HPLC)	5.0 mg/kg	N/A

Data compiled from multiple sources.[\[5\]](#)[\[6\]](#)[\[19\]](#)

Experimental Protocols

This section provides detailed methodologies for key extraction and analytical procedures.

Protocol 1: Ultrasound-Assisted Extraction (UAE) from Defatted Sesame Cake

This protocol describes an efficient method for extracting lignans, including **sesamol** derivatives, from sesame byproducts.[\[16\]](#)

Materials:

- Defatted sesame cake (milled to a fine powder)
- Solvent (e.g., Ethanol, Methanol)
- Ultrasonic bath or probe sonicator
- Filtration apparatus (e.g., Whatman No. 42 filter paper)
- Rotary evaporator
- Vacuum oven or freeze-dryer

Procedure:

- **Sample Preparation:** Mix the powdered sesame cake with the chosen solvent in a 1:10 (w/v) ratio in a suitable flask.
- **Sonication:** Place the flask in an ultrasonic bath. Sonicate for approximately 45 minutes at a controlled temperature (e.g., 30°C). Optimal time and temperature may require empirical determination.
- **Filtration:** Filter the mixture through the filter paper to separate the liquid extract from the solid residue.
- **Solvent Evaporation:** Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.
- **Drying:** Dry the resulting crude extract in a vacuum oven or using a freeze-dryer to obtain a stable powdered extract.

- Storage: Store the dried extract at -20°C in a desiccator to prevent degradation.

Protocol 2: Solid-Phase Extraction (SPE) of Sesamol from Sesame Oil

This protocol details a sample cleanup and extraction procedure for the determination of **sesamol** in sesame oil, optimized for subsequent HPLC analysis.[\[19\]](#)

Materials:

- Sesame oil sample
- Anion exchange SPE column (e.g., Cleanert PAX, 500 mg/6 mL)
- Sample loading solvent
- Washing solution
- Eluent
- Vortex mixer and centrifuge

Procedure:

- Sample Preparation: Accurately weigh approximately 0.2 g of the oil sample into a centrifuge tube.
- Liquid-Liquid Extraction: Add 4 mL of methanol, vortex for 5 minutes, and sonicate for 5 minutes. Centrifuge the mixture at 4000 rpm for 5 minutes.
- SPE Column Conditioning: Condition the anion exchange SPE column according to the manufacturer's instructions.
- Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE column.
- Washing: Wash the column with an appropriate washing solution to remove interfering substances. The volume and pH of this solution should be optimized.

- Elution: Elute the bound **sesamol** from the column using a suitable eluent. The type, volume, and pH of the eluent are critical for efficient recovery.
- Analysis: The collected eluate is then ready for analysis by HPLC.

Protocol 3: HPLC Quantification of Sesamol

This protocol provides a validated method for the quantification of **sesamol** using RP-HPLC with UV detection.[\[20\]](#)[\[21\]](#)

Instrumentation & Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 stationary phase column (e.g., 5 μm particle size).
- Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30, v/v).[\[5\]](#)
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: 30°C.[\[21\]](#)
- Detection Wavelength: 297 nm or 290 nm, where **sesamol** exhibits maximum absorbance.
[\[20\]](#)[\[21\]](#)
- Injection Volume: 10-20 μL .

Procedure:

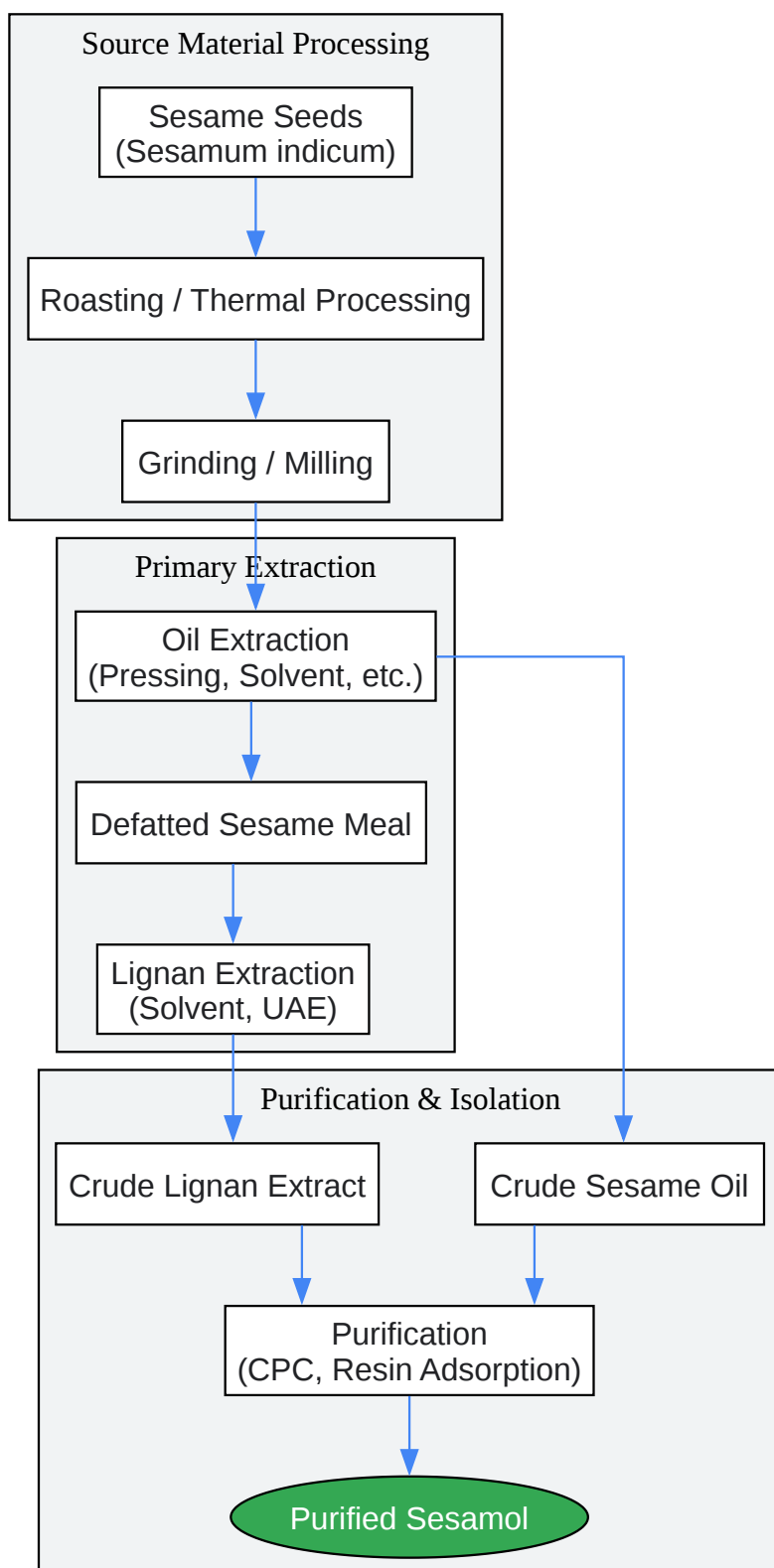
- Standard Preparation: Prepare a series of standard solutions of pure **sesamol** in the mobile phase at known concentrations (e.g., 10–1000 ng/mL) to generate a calibration curve.[\[21\]](#)
- Sample Preparation: Reconstitute the dried extract (from Protocol 1) or the eluate (from Protocol 2) in a known volume of the mobile phase. Filter the solution through a 0.45 μm syringe filter.
- Injection & Analysis: Inject the prepared standards and samples into the HPLC system.

- Quantification: Identify the **sesamol** peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of **sesamol** by relating the peak area of the sample to the calibration curve derived from the standards.

Visualization of Workflows

General Extraction and Purification Workflow

The following diagram illustrates the general process flow from sesame seeds to purified **sesamol**.

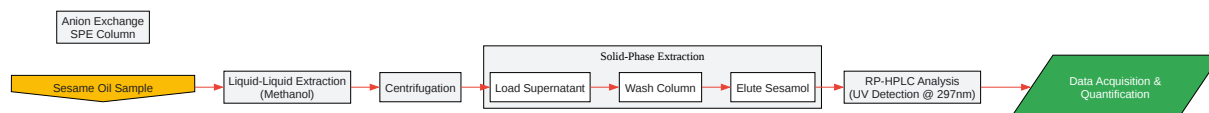


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Caption: Workflow for the extraction and purification of **sesamol**.

Analytical Workflow for Sesamol in Oil

This diagram outlines the specific steps for the quantitative analysis of **sesamol** in sesame oil using SPE-HPLC.



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Caption: Analytical workflow for **sesamol** determination via SPE-HPLC.

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- To cite this document: BenchChem. [What are the natural sources and extraction methods for Sesamol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190485#what-are-the-natural-sources-and-extraction-methods-for-sesamol]

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